molecular formula C9H13N3O4 B12924589 (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid

(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B12924589
M. Wt: 227.22 g/mol
InChI Key: KEMGAOPOGGLPBQ-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis & Stereochemical Configuration

Molecular Architecture of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic Acid

The molecule consists of a central α-carbon backbone bonded to:

  • A primary carboxylic acid group (–COOH)
  • An (S)-1-carboxyethyl-substituted amino group (–NH–CH(CH2COOH)–)
  • A 3-(1H-imidazol-4-yl)propanoic acid side chain

Key structural parameters include:

  • Molecular formula : C₉H₁₃N₃O₄
  • Molecular weight : 227.22 g/mol
  • SMILES representation : O=C(O)[C@H](CC1=CNC=N1)N[C@H](C(O)=O)C

The imidazole ring adopts a planar geometry typical of aromatic heterocycles, with bond lengths consistent with delocalized π-electron systems. The N1–C2 and C2–N3 bonds measure approximately 1.37 Å and 1.32 Å, respectively, matching trends observed in high-resolution histidine crystal structures . The carboxyethyl group introduces steric bulk near the α-amino center, forcing the side chain into a gauche conformation relative to the main backbone.

Chirality Considerations in the Carboxyethyl-Amino-Imidazolepropanoic Acid System

The compound exhibits two stereogenic centers:

  • Cα of the main chain (S-configuration)
  • Cβ of the carboxyethyl group (S-configuration)

This (S,S) diastereomer displays distinct biochemical properties compared to its (R,S) counterpart. X-ray diffraction studies of analogous compounds reveal that the carboxyethyl group’s configuration directly influences:

  • Hydrogen-bonding networks between the carboxylate and imidazole NH groups
  • Torsional angles along the Cα–N–Cβ–Cγ backbone (φ = −65° ± 5°, ψ = 145° ± 8°)
  • Solvent accessibility of the imidazole ring’s π-face

Enantiomeric pairs show divergent biological activities. For example, (R)-N-(1-carboxyethyl)-(S)-histidine supports Agrobacterium tumefaciens growth, while the (S,S) isomer is inactive . This stereospecificity arises from differential binding to bacterial histidine transporters.

Comparative Analysis with Related Imidazole-Containing Amino Acid Derivatives

Table 1: Structural Comparison of Imidazole-Based Amino Acids
Compound Molecular Formula Key Structural Features Biological Relevance
Histidine C₆H₉N₃O₂ Imidazole at Cβ; no carboxyethyl substitution Protein metal-binding sites
Histopine (R,S-diastereomer) C₉H₁₃N₃O₄ Carboxyethyl-amino group; R-configuration Crown gall tumor metabolite
N,N-Dimethyl-L-histidine C₈H₁₃N₃O₂ Dimethylated α-amino group; imidazole at Cβ Post-translational modification target
Target Compound (S,S-diastereomer) C₉H₁₃N₃O₄ S,S-carboxyethyl-amino; imidazole at Cβ Synthetic analog with stereospecificity

The carboxyethyl group distinguishes this compound from canonical histidine derivatives. Unlike N,N-dimethylhistidine, which modifies charge distribution via methylated amines , the carboxyethyl moiety introduces:

  • Additional hydrogen-bonding capacity (−COOH group)
  • Increased conformational rigidity (restricted C–N bond rotation)
  • pH-dependent charge states (pKa ≈ 4.2 for carboxylate)

Crystallographic comparisons show that imidazole ring geometries remain consistent across derivatives (average C–N bond length = 1.36 Å, N–C–C angles = 107–112°) , suggesting conserved electronic properties despite side-chain modifications.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C9H13N3O4/c1-5(8(13)14)12-7(9(15)16)2-6-3-10-4-11-6/h3-5,7,12H,2H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t5-,7-/m0/s1

InChI Key

KEMGAOPOGGLPBQ-FSPLSTOPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Starting Materials and Key Intermediates

  • L-histidine or derivatives : The imidazole-containing amino acid L-histidine is a common starting point due to its structural similarity.
  • (S)-1-Carboxyethylamine derivatives : These provide the carboxyethyl substituent for the amino group.
  • Protecting groups such as Boc (tert-butoxycarbonyl) or methyl esters are often employed to mask reactive sites during synthesis.

General Synthetic Strategy

The synthesis typically involves:

Specific Synthetic Methods

Method A: Coupling via Activated Esters or Chlorides
  • Activation of (S)-1-carboxyethyl derivatives as acid chlorides or esters.
  • Nucleophilic substitution by the amino group of protected L-histidine.
  • Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
  • Example: Reaction of N-Boc-L-histidine methyl ester with (S)-1-carboxyethyl chloride under mild conditions to form the amide intermediate, followed by deprotection with trifluoroacetic acid (TFA).
Method B: Enzymatic or Biocatalytic Synthesis
  • Use of amino acid ligases or engineered enzymes to catalyze the formation of the amide bond with high stereoselectivity.
  • This method is less common but offers advantages in stereochemical control and mild reaction conditions.
Method C: Multi-step Synthesis from L-histidine
  • Protection of L-histidine amino and carboxyl groups.
  • Introduction of the carboxyethyl substituent via reductive amination or Michael addition.
  • Subsequent deprotection and purification.
  • This approach is supported by literature on related imidazole-containing amino acid derivatives synthesis.

Reaction Conditions and Optimization

  • Solvents : Polar aprotic solvents such as DMF (dimethylformamide) or DCM (dichloromethane) are commonly used.
  • Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures (25–40°C) to avoid racemization.
  • pH Control : Buffering or base addition (e.g., triethylamine) to maintain pH around 8–10 during coupling to favor amide bond formation.
  • Time : Reaction times vary from 4 to 24 hours depending on the method and reagents.

Purification and Characterization

  • Chromatography : Reverse-phase HPLC or C18 column chromatography is used to purify the final product.
  • Spectroscopic Analysis :
    • 1H and 13C NMR confirm the structure and stereochemistry.
    • Mass spectrometry (MS) verifies molecular weight.
    • Optical rotation measurements confirm enantiomeric purity.
  • Yield : Reported yields range from 50% to 85% depending on the method and scale.

Data Table Summarizing Key Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Activated ester coupling N-Boc-L-histidine methyl ester, (S)-1-carboxyethyl chloride EDCI or DCC, DMF, RT, 4–6 h 60–75 Requires careful pH control
Multi-step protection/deprotection L-histidine, carboxyethyl amine derivatives Boc protection, TFA deprotection, DCM, RT 50–65 Multi-step, high stereochemical control
Enzymatic synthesis L-histidine, carboxyethyl donor Amino acid ligase, aqueous buffer, mild conditions 70–85 High stereoselectivity, green chemistry

Research Findings and Notes

  • The stereochemistry of both chiral centers is critical for biological activity; synthetic methods emphasize stereochemical integrity.
  • The imidazole ring is sensitive to strong acids and oxidants; mild deprotection conditions are preferred to avoid ring degradation.
  • Computational studies predict that the compound’s biological activity is linked to its stereochemistry and imidazole functionality, underscoring the importance of precise synthetic control.
  • Related synthetic routes for imidazole-containing amino acids, such as ergothioneine and 2-thiohistidine, provide valuable insights into protecting group strategies and coupling methods applicable here.
  • Purification by reverse-phase chromatography ensures removal of diastereomers and side products, critical for obtaining a pure compound for biological studies.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Biochemical Applications

a. Enzyme Inhibition

One significant application of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is its role as an enzyme inhibitor. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially providing therapeutic benefits in conditions such as diabetes and metabolic syndrome.

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of imidazole compounds, including (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid, effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism regulation .

Pharmacological Applications

a. Antioxidant Properties

The antioxidant properties of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid have been explored in various studies. This compound exhibits the ability to scavenge free radicals, which can help mitigate oxidative stress—a contributing factor in numerous diseases.

Case Study:
In a controlled experiment, researchers found that the compound significantly reduced oxidative damage in cellular models exposed to oxidative stressors. The findings were published in Journal of Pharmaceutical Sciences, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Material Science Applications

a. Corrosion Inhibition

Another notable application is its use as a corrosion inhibitor in metal protection. The compound's structure allows it to form protective layers on metal surfaces, thus preventing corrosion.

Case Study:
A comprehensive study reported in Corrosion Science evaluated the effectiveness of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid as a corrosion inhibitor for steel in acidic environments. Results indicated a significant reduction in corrosion rates when treated with this compound compared to untreated samples .

Pharmaceutical Development

a. Drug Formulation

Due to its unique chemical properties, (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is being investigated for use in drug formulations aimed at enhancing bioavailability and stability of active pharmaceutical ingredients.

Case Study:
Research published in European Journal of Pharmaceutics and Biopharmaceutics explored the incorporation of this compound into nanoparticle formulations for targeted drug delivery systems. The study concluded that it improved the solubility and stability of poorly soluble drugs, enhancing their therapeutic efficacy .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
BiochemicalEnzyme inhibition for metabolic regulation
PharmacologicalAntioxidant properties reducing oxidative stress
Material ScienceCorrosion inhibition for metal protection
PharmaceuticalDrug formulation enhancing bioavailability and stability

Mechanism of Action

The mechanism of action of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between the target compound and related derivatives:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Structural Features Molecular Weight (g/mol) Key Applications References
(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid (S,S)-configuration, imidazole-4-yl, carboxyethyl ~240.20 (calculated) Peptide synthesis, enzyme inhibition studies
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid Tetrazole ring, chlorotrityl protecting group 576.19 Intermediate in solid-phase peptide synthesis
(Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-(1H-imidazol-4-yl)propanoic acid Thiazolone ring, fluorobenzylidene substituent 360.38 Antimicrobial and anticancer agents
(S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid (Gly-His) Dipeptide (glycyl-histidine) 212.21 Biochemical research, zinc-binding studies
(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid Acetamido group, trityl protection 439.51 Protected intermediate for peptide modification
(S)-2-((1-(4-Aminophenyl)-ethylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid (AImP) Schiff base, 4-aminophenyl group Not provided Corrosion inhibition in acidic environments

Key Comparative Insights

Functional Group Variations: The target compound’s carboxyethyl group distinguishes it from derivatives like Gly-His (), which features a simpler dipeptide structure. Tetrazole-containing derivatives () exhibit improved metabolic stability due to the tetrazole ring’s bioisosteric replacement for carboxylic acids, though this reduces solubility compared to the target compound.

Biological Activity :

  • The thiazolone derivative () demonstrates broad-spectrum antimicrobial activity (MIC values < 10 µg/mL) attributed to the thiazolone ring’s electrophilic properties, absent in the target compound.
  • Schiff base derivatives like AImP () show corrosion inhibition efficiencies >85% in acidic media, leveraging the imidazole ring’s electron-donating capacity—a property shared with the target compound but applied differently.

Synthetic Utility: Trityl- and Fmoc-protected analogs () are critical for orthogonal protection strategies in peptide synthesis. For example, Fmoc-(1R,2S)-2a* is isolated in 6% yield, highlighting synthetic challenges in stereochemical control . Gly-His () serves as a zinc-binding motif in ophthalmology (e.g., carnosine analogs), whereas the target compound’s carboxyethyl group may stabilize transition states in enzymatic reactions.

Physicochemical Properties :

  • The chlorotrityl-protected tetrazole derivative () has a higher molecular weight (576.19 g/mol) and lipophilicity (Rf = 0.31 in CHCl3:MeOH), contrasting with the target compound’s calculated hydrophilicity (logP ≈ -1.2).

Research Findings and Implications

  • Medicinal Chemistry : The target compound’s imidazole and carboxyethyl groups make it a candidate for designing inhibitors of histidine-decarboxylase or metalloproteases. Its rigidity may reduce entropic penalties in binding compared to flexible Schiff bases (e.g., AImP) .
  • Material Science : Derivatives like the thiazolone compound () highlight the trade-off between antimicrobial potency and solubility, guiding the optimization of imidazole-based drug candidates.
  • Synthetic Challenges : Diastereomeric separation of Fmoc-protected intermediates () underscores the need for advanced chromatographic techniques to achieve high enantiomeric excess (>98%).

Biological Activity

(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid, commonly known as L-Histidine, is a naturally occurring amino acid that plays a crucial role in various biological processes. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

L-Histidine is characterized by the following chemical structure:

  • Molecular Formula : C6H9N3O2
  • Molecular Weight : 155.155 g/mol
  • CAS Number : 71-00-1

The compound features an imidazole side chain, which is essential for its biological functions, particularly in enzyme catalysis and as a precursor for histamine synthesis.

Mechanisms of Biological Activity

L-Histidine exhibits several biological activities due to its unique structure:

  • Enzyme Catalysis : The imidazole ring of L-Histidine can act as both a proton donor and acceptor, making it a critical component in enzyme active sites. It participates in various biochemical reactions, including those involving acid-base catalysis.
  • Neurotransmitter Precursor : L-Histidine is a precursor to histamine, an important neurotransmitter involved in immune responses, gastric acid secretion, and neurotransmission.
  • Antioxidant Properties : L-Histidine has been shown to possess antioxidant properties, which help protect cells from oxidative stress.

Therapeutic Applications

L-Histidine's biological activity has led to its investigation in various therapeutic contexts:

  • Neurological Disorders : Research indicates that L-Histidine may have neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease due to its role in neurotransmitter regulation .
  • Metabolic Disorders : As an essential amino acid, L-Histidine supplementation can support metabolic health, particularly in individuals with deficiencies or increased requirements due to stress or illness .
  • Wound Healing : Some studies suggest that L-Histidine may enhance wound healing processes by promoting collagen synthesis and modulating inflammatory responses .

Case Studies and Experimental Data

Several studies have explored the biological activity of L-Histidine:

  • Neuroprotection in Animal Models :
    • A study conducted on mice demonstrated that L-Histidine administration reduced neuronal damage following ischemic injury, suggesting its potential as a neuroprotective agent .
  • Histamine Release Modulation :
    • Research indicates that L-Histidine can influence histamine release from mast cells, which may have implications for allergic responses and inflammation management .
  • Antioxidant Activity Assessment :
    • In vitro assays have shown that L-Histidine exhibits significant antioxidant activity, effectively scavenging free radicals and reducing oxidative stress markers in cultured cells .

Comparative Biological Activity Table

Biological ActivityMechanism of ActionReferences
Enzyme CatalysisProton donor/acceptor in enzyme active sites ,
Neurotransmitter PrecursorSynthesis of histamine
Antioxidant PropertiesScavenging free radicals
Wound HealingPromotes collagen synthesis

Q & A

Q. Basic Research Focus

  • Storage : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the imidazole ring .
  • Solubility : Use DMSO for stock solutions, but dilute in aqueous buffers (pH 4–7) to avoid precipitation .
  • Handling : Minimize exposure to moisture and light to prevent degradation .

How can researchers resolve contradictions in biological activity data between enantiomers or diastereomers?

Q. Advanced Research Focus

  • Enantiomer-specific assays : Use chiral HPLC to isolate (S,S) and (R,S) forms before testing .
  • Docking simulations : Compare binding affinities of stereoisomers with target proteins (e.g., histidine kinases) .
  • Meta-analysis : Cross-reference activity data across studies to identify systematic biases (e.g., impurity interference) .

What strategies optimize this compound’s incorporation into peptidomimetics or prodrugs?

Q. Advanced Research Focus

  • Backbone modification : Replace the carboxyethyl group with bioisosteres (e.g., sulfonamides) to enhance bioavailability .
  • Conjugation : Link to targeting moieties (e.g., DUPA for prostate-specific membrane antigen) via NHS ester chemistry .
  • Stability assays : Test metabolic resistance in liver microsomes to identify labile sites .

How do structural variations in related imidazole derivatives inform SAR (Structure-Activity Relationship) studies?

Q. Advanced Research Focus

  • Substitution patterns : Compare activity of 4-imidazolyl vs. 5-imidazolyl derivatives to map binding pockets .
  • Steric effects : Introduce bulky groups (e.g., trityl protection) to assess steric hindrance in enzyme interactions .
  • Electronic effects : Fluorinate the imidazole ring to modulate electron density and H-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.